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Lantibiotic 97518

Cat. No.: B1576249
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Description

Overview of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) are a diverse and rapidly expanding class of natural products. wikipedia.orgrsc.org Unlike non-ribosomal peptides, RiPPs are produced by the cell's ribosomes, which translate a genetically encoded precursor peptide from an mRNA template. mdpi.commdpi.com This precursor peptide typically consists of two main parts: a "leader peptide" at the N-terminus and a "core peptide" which will become the final active molecule. wikipedia.orgmdpi.com

Following ribosomal synthesis, the precursor peptide undergoes extensive enzymatic modifications, known as post-translational modifications (PTMs). wikipedia.orgmdpi.com These modifications are critical, converting the linear and often inactive precursor into a structurally complex and biologically active molecule. mdpi.com The leader peptide plays a crucial role in this process, acting as a recognition signal that guides the modifying enzymes to the core peptide. wikipedia.orgmdpi.com The array of possible PTMs—including cyclization, dehydration, methylation, and the formation of unique cross-links—is vast, leading to the immense structural and functional diversity observed among RiPPs. mdpi.commdpi.com RiPPs are produced by a wide range of organisms, including bacteria, archaea, and eukaryotes, and exhibit a broad spectrum of biological activities. wikipedia.org

Classification and Diversity of Lanthipeptides and Lantibiotics

Within the vast superfamily of RiPPs, lanthipeptides are a prominent family characterized by the presence of thioether cross-linked amino acids, specifically lanthionine (B1674491) (Lan) and methyllanthionine (MeLan). acs.orgasm.orgpnas.org These signature intramolecular bridges are formed through the post-translational modification of serine and threonine residues into dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, followed by a cyclization reaction with cysteine residues. acs.orgresearchgate.net

Lanthipeptides that exhibit antimicrobial activity are specifically termed "lantibiotics". asm.orgnih.govnih.gov The first described lantibiotic was nisin, discovered more than 80 years ago. nih.govasm.org Lantibiotics are generally classified based on their structural and functional characteristics. An early classification system divided them into two main groups:

Type A lantibiotics are typically elongated, flexible, and amphiphilic peptides, like nisin. acs.orgacs.org

Type B lantibiotics are more compact and globular in structure, with examples including mersacidin (B1577386) and actagardine. acs.orgacs.org

Historical Context of Lantibiotic 97518 Discovery and Significance

This compound was identified through a dedicated discovery program aimed at finding novel inhibitors of bacterial peptidoglycan biosynthesis that could overcome existing resistance mechanisms. acs.orgnih.gov Researchers screened a library of extracts from 40,000 uncommon actinomycetes. acs.orgnih.gov The screening process was designed to select for compounds active against Staphylococcus aureus but not its cell-wall-deficient L-form, and which were unaffected by β-lactamases or d-alanyl-d-alanine (B1587853) affinity resins, thereby filtering out known β-lactams and glycopeptides. acs.orgnih.gov

However, subsequent research involving new analytical, chemical, and genetic data led to a significant revision of its structure. acs.orgacs.orgnih.gov This re-evaluation involved a shift in the amino acid sequence and a reorganization of two of the thioether bridges. acs.orgnih.gov With its revised structure, this compound was reclassified as a clear member of the nisin subgroup of lantibiotics (Type A). acs.orgacs.orgnih.gov

Nomenclatural Aspects: this compound as Planosporicin

Properties

bioactivity

Antibacterial

sequence

ITSVSWCTPGCTSEGGGSGCSHCC

Origin of Product

United States

Discovery, Isolation, and Producing Organisms of Lantibiotic 97518

Identification of the Producing Organism: Planomonospora sp. and Planomonospora alba

Lantibiotic 97518 is produced by members of the genus Planomonospora, which is considered a rare actinomycete genus. psu.edunih.govmdpi.comuva.nl The initial discovery and characterization of this lantibiotic, then named planosporicin, were from a strain identified as Planomonospora sp. DSM 14920. pnas.org Subsequent research identified another producing organism, Planomonospora alba NRRL 18924. nih.govpnas.org

The genus Planomonospora is part of the Streptosporangiaceae family and is less frequently isolated than more common actinomycetes like Streptomyces. uva.nlasm.org A metabolomic study of 72 different isolates from the Planomonospora genus highlighted the chemical diversity within this underexplored taxon. nih.govbiorxiv.org Within this study, the production of this compound/planosporicin was confirmed in an extract from strain ID50037 by detecting the corresponding ion and its fragmentation pattern using mass spectrometry. nih.gov

Screening Strategies for Cell Wall Inhibitors Leading to this compound

The discovery of this compound was a direct outcome of a large-scale, systematic screening program designed to uncover novel inhibitors of peptidoglycan biosynthesis. nih.govnih.gov This program was specifically designed to exclude well-known classes of antibiotics like β-lactams and glycopeptides. jscimedcentral.com

The screening process involved several key steps:

Initial Bioassay : A library of approximately 120,000 microbial extracts, including 40,000 from uncommon actinomycetes, was first tested for activity. nih.govjscimedcentral.com The screening assay was based on differential activity against Staphylococcus aureus and its corresponding L-form (a variant lacking a cell wall). nih.govjscimedcentral.com Extracts that were active against the normal S. aureus but inactive against the L-form were selected, indicating a mechanism of action targeting the cell wall. nih.govjscimedcentral.com

Exclusion of Known Antibiotics : To filter out common antibiotics, the active extracts were then subjected to two further tests. nih.govjscimedcentral.com They were treated with a β-lactamase cocktail to eliminate β-lactams, and also passed through a D-alanyl-D-alanine (B1587853) affinity resin to remove glycopeptides. nih.govjscimedcentral.com

Identification of Novel Compounds : This strategic approach led to the identification of 35 lantibiotics. nih.gov Among these, five showed novel structural characteristics, one of which was this compound (planosporicin). nih.gov This screening system proved highly effective for discovering new cell wall inhibiting lantibiotics from actinomycetes. jscimedcentral.com

Fermentation and Primary Isolation Procedures for this compound

The production of this compound is achieved through fermentation of the producing Planomonospora strains, with the compound being isolated from both the culture broth and the mycelium. nih.gov Production of the lantibiotic in liquid culture is typically observed during the stationary phase of growth. researchgate.netpnas.org

Fermentation:

Culture Media : Various media have been utilized for the cultivation of Planomonospora strains. For general growth, ISP4 medium has been used. nih.gov To optimize the production of secondary metabolites, including lantibiotics, a range of liquid media such as AF, R3, MC1, and AF2 were explored to ensure metabolic diversity. nih.govbiorxiv.org In one study, strains were grown in AF/MS liquid medium for analysis of planosporicin production over time. pnas.org

Cultivation : Fermentation is carried out in liquid culture, with studies monitoring production over several hours (e.g., from 41 to over 200 hours). pnas.org The timing of harvest is critical, as planosporicin is a secondary metabolite produced after the primary growth phase. pnas.org

Primary Isolation: The isolation and purification procedures involve processing both the liquid and solid components of the fermentation culture. nih.gov

From Culture Supernatant :

The mycelium is first removed from the culture broth by centrifugation, and the resulting supernatant is filtered, for instance, through 0.2-μm Millipore filters. nih.gov

The filtered supernatant is then acidified to approximately pH 3. nih.gov

For concentration, the acidified supernatant is passed through a polystyrene resin, such as Diaion HP20. nih.gov The active compound is then eluted from the resin for further analysis. nih.gov

From Mycelium :

The mycelial mass collected after centrifugation is extracted to recover any intracellular or cell-bound lantibiotic. nih.gov

The mycelium is extracted with solvents like methanol (B129727) (MeOH), followed by vortexing and sonication to ensure thorough extraction. nih.gov

The resulting extract is then concentrated for analysis. nih.gov

Detection and analysis throughout the isolation process are performed using techniques like electrospray ionization (ESI) mass spectrometry and matrix-assisted laser desorption ionization–time of flight (MALDI-TOF) mass spectrometry. nih.gov

Structural Elucidation and Molecular Architecture of Lantibiotic 97518

Initial Structural Assignment and Subsequent Revision of Lantibiotic 97518

Initially, this compound, also known as planosporicin, was identified as a 2194 Da polypeptide produced by a Planomonospora species. researchgate.netnih.govacs.orgacs.org It was described as being composed of 24 amino acid residues and featuring five thioether bridges. nih.govacs.orgacs.org Based on these initial findings, it was classified within the mersacidin (B1577386) subgroup of type B lantibiotics. researchgate.netnih.govacs.orgacs.org However, subsequent investigations led to a significant revision of this proposed structure. This revision involved a shift in the position of two amino acids and a reorganization of two of the five thioether bridges. nih.govacs.orgacs.org This reassessment ultimately led to the reclassification of this compound as a clear member of the nisin subgroup of compounds. researchgate.netnih.govacs.orgacs.org

The revision of the structure of this compound was not the result of a single technique but rather the convergence of evidence from multiple analytical, chemical, and genetic approaches. nih.govacs.org This comprehensive strategy was crucial to overcome the complexities introduced by the extensive post-translational modifications characteristic of lantibiotics. researchgate.net Key methodologies included:

Mass Spectrometry (MS): Tandem MS was instrumental in analyzing the peptide's fragmentation patterns, providing insights into the connectivity of the amino acid residues. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Reinterpretation of previously published NMR chemical shift data was a critical component of the structural revision. researchgate.netnih.govacs.org Advanced NMR techniques helped to define the three-dimensional structure and the precise arrangement of the thioether bridges. researchgate.net

Chemical Derivatization: Chemical modification techniques were employed to selectively alter the peptide, allowing for a more detailed analysis of its constituent parts and their linkages. acs.org

Genomic Techniques: The identification and analysis of the gene cluster responsible for the biosynthesis of this compound provided the genetic blueprint for the precursor peptide. nih.govacs.orgnih.gov This genetic information was pivotal in confirming the correct amino acid sequence and the positions of residues involved in bridge formation. nih.gov

The combination of these powerful techniques demonstrated the importance of an integrated approach to avoid potential misinterpretations that can arise when relying on a single analytical method for complex natural products. acs.org

The structural revision of this compound involved specific and significant changes to its molecular architecture. The re-evaluation of analytical and genetic data revealed a shift in the positions of two amino acids within the peptide sequence. nih.govacs.org This amino acid rearrangement directly impacted the understanding of the thioether bridge topology. Consequently, a reorganization of two of the five thioether bridges was necessary to align with the revised amino acid sequence and the new experimental evidence. nih.govacs.org

Primary Sequence Determination and Features of this compound

Table 1: General Features of this compound

Feature Description
Producing Organism Planomonospora sp. (Planomonospora alba) researchgate.netasm.orgportlandpress.com
Molecular Weight 2194 Da researchgate.netnih.govacs.orgacs.org
Number of Amino Acids 24 nih.govacs.orgacs.orgnih.govportlandpress.com
Number of Thioether Bridges 5 nih.govacs.orgacs.orgportlandpress.com

| Lantibiotic Class (Revised) | Type A (Nisin subgroup) researchgate.netnih.govacs.orgacs.org |

Post-Translational Modifications in this compound

Lantibiotics, including 97518, are products of ribosomal synthesis followed by significant enzymatic alterations known as post-translational modifications. acs.orgacs.orgspringernature.comnih.gov These modifications are fundamental to the final structure and biological activity of the molecule. nih.govresearchgate.net

The hallmark post-translational modifications in lantibiotics are the formation of the non-proteinogenic amino acids lanthionine (B1674491) (Lan) and methyllanthionine (MeLan). acs.orgacs.orgrsc.org This process involves two key enzymatic steps:

Dehydration: Specific serine and threonine residues within the precursor peptide are dehydrated by a dehydratase enzyme (LanB-like) to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. acs.orgrsc.orgdoi.org

Cyclization: A cyclase enzyme (LanC-like) then catalyzes the intramolecular addition of the thiol group from a cysteine residue to the newly formed dehydroamino acids. rsc.orgdoi.org This addition reaction forms the characteristic thioether bridges, resulting in lanthionine (from Dha and cysteine) and methyllanthionine (from Dhb and cysteine). acs.orgacs.orgrsc.org

This compound contains both lanthionine and methyllanthionine bridges. asm.orgportlandpress.com Specifically, its structure includes one methyllanthionine bridge and four lanthionine bridges. portlandpress.com

The formation of multiple lanthionine and methyllanthionine bridges results in a complex polycyclic structure. nih.gov The specific pattern of these thioether linkages, known as the bridge topology, defines the three-dimensional shape of the lantibiotic. researchgate.net In this compound, the five thioether bridges create a compact and rigid architecture. The initial structural assignment proposed a topology consistent with type B lantibiotics, but the revised structure, with its reorganized bridges, aligns with the topology of type A lantibiotics like nisin. nih.govacs.orgacs.org This polycyclic nature is crucial for its biological function.

Table 2: Post-Translational Modifications in this compound

Modification Description Resulting Structure
Dehydration of Serine Enzymatic removal of water from serine residues. Dehydroalanine (Dha) acs.orgrsc.org
Dehydration of Threonine Enzymatic removal of water from threonine residues. Dehydrobutyrine (Dhb) acs.orgrsc.org
Lanthionine Formation Intramolecular addition of a cysteine thiol to a Dha residue. Lanthionine (Ala-S-Ala) bridge asm.orgportlandpress.com

| Methyllanthionine Formation | Intramolecular addition of a cysteine thiol to a Dhb residue. | Methyllanthionine (Abu-S-Ala) bridge asm.orgportlandpress.com |

Table 3: Compound Names Mentioned

Compound Name
Actagardine
Dehydroalanine
Dehydrobutyrine
This compound
Lanthionine
Mersacidin
Methyllanthionine
Microbisporicin
Nisin

Conformational Properties and Three-Dimensional Structure of this compound

The determination of the three-dimensional structure of this compound in solution has been pivotal in understanding its biological properties. This has been achieved through a combination of advanced spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary tool for elucidating the solution structure of this compound. nih.gov Through the analysis of two-dimensional (2D) ¹H NMR spectra, specifically Nuclear Overhauser Effect (NOE) data, researchers have been able to determine the spatial proximity of different protons within the molecule. nih.gov This information is crucial for piecing together the peptide's conformational arrangement in solution. nih.gov

Initially, this compound, also known as planosporicin, was characterized as a 2194 Da polypeptide composed of 24 amino acids with five thioether bridges. nih.govacs.org It was originally assigned to the mersacidin subgroup of type B lantibiotics. nih.gov However, a reevaluation of the NMR chemical shifts, in conjunction with new analytical and genetic data, led to a significant revision of its structure. nih.gov This revision involved a shift of two amino acids and a reorganization of two of the thioether bridges. nih.gov This corrected structure was essential for accurately defining its molecular architecture.

Computational Approaches: Molecular Dynamics (MD) Simulations

To refine the structural model obtained from NMR data and to explore the dynamic behavior of this compound, molecular dynamics (MD) simulations have been employed. nih.gov MD simulations use the principles of classical mechanics to calculate the motion of atoms in the molecule over time, providing a high-resolution view of its conformational landscape. mdpi.comrsc.orgpolyu.edu.hk By combining the distance restraints derived from NMR experiments with computational energy calculations, a detailed and dynamic three-dimensional structure of this compound can be generated. nih.gov This combined approach provides a more comprehensive understanding of the molecule's flexibility and preferred conformations in a solution environment. nih.gov

Structural Comparisons of this compound with Related Nisin-Subgroup Lantibiotics

The structural features of this compound become even more significant when compared to other members of the nisin subgroup of lantibiotics. These comparisons highlight key similarities and differences that can be correlated with their biological activity.

Comparative Analysis with NAI-107 and Other Nisin-Related Compounds

Insights into Structure-Relatedness and Lanthipeptide Subgroup Assignment

The initial misclassification of this compound as a type B lantibiotic of the mersacidin subgroup underscores the complexity of lantibiotic characterization. nih.gov The structural revision, based on new data and reinterpretation of NMR results, firmly placed this compound within the nisin subgroup of compounds. nih.govresearchgate.net This reclassification was critical for understanding its mechanism of action, which, like other nisin-related lantibiotics, is believed to involve targeting the bacterial cell wall precursor lipid II. portlandpress.comspringernature.com

The defining features of the nisin subgroup include a specific pattern of lanthionine and methyllanthionine bridges that create a characteristic globular structure. nih.gov The structural analysis of this compound, with its five thioether bridges, aligns with the architecture of this subgroup. nih.gov

Biosynthesis of Lantibiotic 97518: Genetic and Enzymatic Aspects

Identification and Organization of the Lantibiotic 97518 Biosynthetic Gene Cluster

The genetic blueprint for this compound, also known as planosporicin, is located within a dedicated biosynthetic gene cluster in the producing organism, Planomonospora alba. nih.govasm.org The identification of this cluster was achieved through genome mining techniques, followed by confirmation via heterologous expression and gene deletion experiments. nih.govasm.org Deletion of the precursor peptide gene in the native producer abolished the production of the lantibiotic, confirming the cluster's role. nih.gov

The planosporicin biosynthetic gene cluster is comprised of a minimal set of 15 genes. portlandpress.com These genes are organized into three distinct operons, as determined by reverse transcription-PCR (RT-PCR) analysis. nih.gov This organization suggests a coordinated regulation of the genes required for the biosynthesis, modification, transport, and immunity related to this compound.

Characterization of the Precursor Peptide Gene (pspA)

At the heart of this compound biosynthesis is the precursor peptide, encoded by the pspA gene. nih.govsecondarymetabolites.org This gene encodes a 56-residue peptide, which is subsequently processed to yield the final 24-amino-acid lantibiotic. nih.gov The precursor peptide consists of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide that undergoes extensive post-translational modifications. portlandpress.com

The leader peptide plays a crucial role in guiding the biosynthetic machinery to the core peptide. A conserved proline residue at the -2 position and a partially conserved FNLD motif are characteristic features of class I lantibiotic precursor peptides, indicating that separate enzymes are responsible for the dehydration and cyclization steps. nih.gov

Enzymatic Machinery for this compound Biosynthesis

The transformation of the precursor peptide into the mature this compound is a multi-step process orchestrated by a suite of dedicated enzymes.

LanB Dehydratase Activity (Serine/Threonine Dehydration)

The initial step in the modification of the core peptide is the dehydration of specific serine and threonine residues. This reaction is catalyzed by a LanB-type dehydratase, encoded by the pspB gene within the cluster. portlandpress.comsecondarymetabolites.org This enzyme converts serine residues to dehydroalanine (B155165) (Dha) and threonine residues to dehydrobutyrine (Dhb). rsc.org The LanB dehydratase is a key enzyme that creates the reactive sites necessary for the subsequent cyclization reactions. ebi.ac.uknih.gov

LanC Cyclase Activity (Thioether Ring Formation)

Following dehydration, a LanC-type cyclase, encoded by the pspC gene, catalyzes the formation of thioether bridges. portlandpress.comsecondarymetabolites.org This is achieved through the intramolecular addition of cysteine thiol groups to the newly formed dehydroamino acids. nih.govnih.gov This cyclization results in the formation of the characteristic lanthionine (B1674491) and methyllanthionine rings that define the structure and biological activity of this compound. rsc.orgacs.org

Roles of Other Biosynthetic Genes (e.g., pspEF, pspX)

Beyond the core modification enzymes, other genes within the cluster play essential roles. The pspEF genes encode an ABC transporter that is believed to be involved in the export of the mature lantibiotic and may also contribute to producer self-immunity. nih.gov Expression of pspEF in a heterologous host conferred a degree of resistance to planosporicin. nih.gov

The gene pspX encodes an extracytoplasmic function (ECF) sigma factor, which acts as a positive regulator of biosynthesis. nih.gov Deletion of pspX was found to abolish the production of planosporicin. nih.gov

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process. A proposed model suggests a feed-forward regulatory mechanism. portlandpress.com Initially, a low level of transcription of the pspABCTUV operon occurs, leading to the production of a small amount of the lantibiotic. portlandpress.com This initial production is thought to be triggered by an intracellular signaling molecule. portlandpress.com The extracellular planosporicin then interacts with other components, leading to the release of the sigma factor PspX, which in turn results in the high-level expression of the remaining biosynthetic operons. portlandpress.com This regulatory network ensures that the production of this potent antibiotic is carefully controlled. Another gene, pspR, encodes a putative DNA-binding protein that also appears to function as an activator of biosynthesis. nih.gov

Transcriptional Analysis of Biosynthetic Operons

The genetic blueprint for this compound (planosporicin) production is encoded within a dedicated biosynthetic gene cluster. researchgate.net Detailed transcriptional analysis using reverse transcription-PCR (RT-PCR) has revealed that this cluster is not transcribed as a single unit. Instead, the genes are organized and transcribed into at least three separate operons. nih.govasm.org This polycistronic organization allows for coordinated yet differential expression of the genes required for precursor peptide synthesis, post-translational modification, regulation, and immunity. nih.gov

One of these identified operons contains the genes pspE and pspF, which together encode an ABC (ATP-binding cassette) transporter. nih.govasm.org The expression of this transporter is crucial for the producer organism's self-protection, or immunity, against the antibiotic it synthesizes. nih.gov The distinct transcriptional units highlight a sophisticated level of control over the energy-intensive process of lantibiotic production.

Regulatory Proteins and Their Functional Roles

The expression of the planosporicin biosynthetic gene cluster is tightly controlled by specific regulatory proteins that act as molecular switches. Gene deletion and subsequent complementation experiments have been instrumental in identifying and functionally characterizing these key regulators. nih.gov

Two proteins have been confirmed as positive regulators, meaning their presence is essential to activate the biosynthesis of this compound:

PspR : This protein contains a C-terminal helix-turn-helix domain characteristic of the LuxR family of transcriptional regulators. nih.gov Its deletion from the P. alba chromosome resulted in the complete cessation of planosporicin production. Production was subsequently restored when a functional copy of the pspR gene was reintroduced into the mutant strain, confirming its role as an essential activator for lantibiotic biosynthesis. nih.gov Homologs of PspR, such as MibR from the microbisporicin gene cluster, are also essential for lantibiotic production in other actinomycetes. nih.gov

PspX : This protein is an extracytoplasmic function (ECF) sigma factor. ECF sigma factors are a class of alternative sigma factors that direct RNA polymerase to specific promoter sequences, often in response to environmental signals. The deletion of the pspX gene also led to a null phenotype where planosporicin biosynthesis was abolished. nih.gov As with pspR, the phenotype was reversed by expressing pspX in trans, demonstrating that it is another critical, positively acting regulatory protein in the biosynthetic pathway. nih.gov

The functions of these regulatory proteins are summarized in the table below.

GeneProtein ProductFamily/TypeFunctional Role in Biosynthesis
pspRPspRLuxR family transcriptional regulatorPositive regulator; essential activator of the gene cluster. nih.gov
pspXPspXExtracytoplasmic Function (ECF) σ factorPositive regulator; directs transcription of biosynthetic genes. nih.gov

Genetic Manipulation and Heterologous Expression of the this compound Gene Cluster

Understanding and engineering the biosynthesis of this compound has been significantly advanced through genetic manipulation, including the expression of the entire gene cluster in a different bacterial host (heterologous expression).

Defining Minimal Gene Clusters for Production

The identification of the complete planosporicin gene cluster was achieved through genome mining and the subsequent isolation of a cosmid from a P. alba genomic library. researchgate.net To pinpoint the essential genetic components, researchers focused on defining a minimal set of genes sufficient for production.

Through systematic gene deletion from the original cosmid, a minimal gene cluster was identified. This minimal set, comprising just 15 genes, was proven to be sufficient for the production of planosporicin when introduced into a heterologous host, Nonomuraea sp. ATCC 39727. researchgate.netnih.gov This actinomycete strain, being related to the native producer, provided a compatible environment for the complex machinery of lantibiotic modification and export to function correctly. researchgate.net The successful heterologous expression of this 15-gene cassette definitively linked the cluster to planosporicin production. nih.govasm.org

Gene Deletion and Complementation Studies in Native and Heterologous Hosts

Gene deletion studies in the native producer, P. alba, have been crucial for confirming the function of individual genes within the cluster. nih.gov

Key findings from these studies include:

Precursor Peptide Gene (pspA) : Deletion of the structural gene pspA, which encodes the precursor peptide that undergoes post-translational modification to become the final lantibiotic, completely abolished planosporicin production. researchgate.netnih.gov This experiment provided unequivocal proof that the identified cluster was indeed responsible for producing this compound. nih.gov

Biosynthetic Enzyme Genes : Targeted deletion of other genes within the cluster, predicted by bioinformatic analysis to encode essential biosynthetic enzymes (e.g., those responsible for dehydration and cyclization), also resulted in the loss of planosporicin production in the native host. nih.govasm.org

Regulatory Gene Complementation : As detailed in section 4.4.2, the deletion of the regulatory genes pspR and pspX halted production. The subsequent restoration of antibiotic synthesis by providing a functional copy of the deleted gene back to the mutant strain (in trans complementation) confirmed their roles as essential positive regulators. nih.gov

Immunity Genes (pspEF) : Attempts to delete the pspEF operon, which encodes an ABC transporter, in the native P. alba host were unsuccessful. This suggests that these genes are essential for the survival of the producer organism, likely by conferring immunity through the export of the toxic lantibiotic. nih.gov Further evidence for their role in immunity was provided by expressing pspEF alone in Streptomyces coelicolor A3(2), which conferred a degree of resistance to externally applied planosporicin upon this heterologous host. nih.gov

These genetic manipulation techniques have been fundamental in dissecting the complex biosynthetic pathway of this compound, clarifying the function of individual genes, and establishing the minimal requirements for its production.

Mechanism of Action of Lantibiotic 97518 at the Molecular Level

Lantibiotic 97518 Interaction with Bacterial Cell Wall Precursors

The primary molecular target of this compound is the bacterial cell wall biosynthesis pathway. acs.org. It exerts its antimicrobial effect by interacting directly with essential lipid-linked cell wall precursors. The key target is Lipid II, a highly conserved molecule that serves as the fundamental building block for the bacterial peptidoglycan layer. mdpi.comspringernature.comresearchgate.net. Lipid II consists of a bactoprenol (B83863) lipid carrier linked via a pyrophosphate bridge to a disaccharide-pentapeptide unit (N-acetylmuramic acid and N-acetylglucosamine with a peptide side chain). nih.gov.

By binding to Lipid II on the outer surface of the cytoplasmic membrane, this compound effectively sequesters this precursor, preventing its incorporation into the growing peptidoglycan chain. springernature.comfigshare.com. This interaction is a hallmark of many lantibiotics and is crucial for their antibacterial activity. The binding leads to a halt in cell wall construction and the subsequent accumulation of soluble peptidoglycan precursors, specifically UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), within the cytoplasm. acs.orgnih.gov. This accumulation is a definitive indicator that the late, membrane-associated stages of cell wall synthesis have been inhibited. nih.gov.

Binding Affinity and Specificity for Lipid II

This compound demonstrates a high degree of specificity for the peptidoglycan precursor Lipid II. researchgate.netspringernature.comfigshare.com. While detailed quantitative data on its binding affinity (e.g., dissociation constant) are not widely published, studies indicate that its interaction is robust enough to disrupt cell wall synthesis effectively. Research has shown that both the natural form of this compound and its chemically modified analogues target Lipid II. figshare.com.

Following its structural reclassification into the nisin subgroup, it is understood that the N-terminal lanthionine (B1674491) rings of this compound are responsible for forming a "pyrophosphate cage". researchgate.netuu.nl. This structural motif specifically recognizes and binds to the pyrophosphate moiety of Lipid II through a network of hydrogen bonds, a mechanism well-documented for nisin. researchgate.netuu.nlmdpi.com. This interaction is distinct from that of glycopeptide antibiotics like vancomycin, which target the D-Ala-D-Ala terminus of the Lipid II pentapeptide. researchgate.netcabidigitallibrary.org.

Inhibition of Peptidoglycan Biosynthesis Pathway

The binding of this compound to Lipid II is the direct cause of the inhibition of the peptidoglycan biosynthesis pathway. By sequestering Lipid II, the lantibiotic prevents it from being utilized by peptidoglycan glycosyltransferases (PGTs), the enzymes that catalyze the polymerization of the glycan strands. researchgate.netspringernature.com. This specific step, known as transglycosylation, is essential for the elongation of the peptidoglycan network. springernature.com.

The inhibition of this crucial step has several downstream consequences for the bacterial cell:

Cessation of Cell Wall Growth : The inability to incorporate new peptidoglycan units halts the expansion and repair of the cell wall.

Accumulation of Precursors : As the synthesis of new Lipid II molecules continues within the cytoplasm, but their utilization at the membrane is blocked, there is a characteristic accumulation of the soluble precursor UDP-MurNAc-pentapeptide. acs.org.

Cell Lysis : In a growing bacterium, the continued activity of autolytic enzymes in the absence of new cell wall synthesis leads to a weakening of the structural integrity of the cell wall, ultimately resulting in cell lysis and death.

This targeted inhibition of a fundamental biosynthetic pathway makes this compound an effective agent against various Gram-positive bacteria. acs.org.

Comparative Mechanistic Analysis with Other Lantibiotics (e.g., Nisin, Mersacidin)

The mechanism of this compound is best understood when compared to other well-characterized lantibiotics like nisin and mersacidin (B1577386). Although its structure aligns it with nisin (a type A(I) lantibiotic), its functional activity shows similarities to mersacidin (a type B lantibiotic). researchgate.netnih.gov.

FeatureThis compoundNisin (Type A(I))Mersacidin (Type B)
Primary TargetLipid IILipid IILipid II
Structural ClassType A (Nisin subgroup)Type A (Elongated)Type B (Globular)
Primary MechanismInhibition of peptidoglycan synthesisInhibition of peptidoglycan synthesis and pore formationInhibition of peptidoglycan synthesis
Pore FormationNo / InsignificantYes (Lipid II-dependent)No
Lipid II Binding SitePyrophosphate moiety (presumed)Pyrophosphate moietyDisaccharide-pyrophosphate region

Nisin operates via a dual mechanism. It first binds to the pyrophosphate group of Lipid II, which inhibits cell wall synthesis. nih.govresearchgate.net. This binding complex then acts as a docking site to recruit more nisin and Lipid II molecules to form a stable transmembrane pore, causing rapid dissipation of the cell's membrane potential and leakage of essential cytoplasmic contents. nih.govnih.gov.

Mersacidin , a globular lantibiotic, also binds to Lipid II to inhibit the transglycosylation step of peptidoglycan synthesis. springernature.commdpi.com. However, unlike nisin, mersacidin is incapable of forming pores and its antibacterial activity relies solely on the inhibition of cell wall construction. nih.govrsc.org.

This compound presents a hybrid case. Its revised structure is linear and nisin-like. researchgate.net. However, its functional output is more akin to mersacidin, as it primarily functions by inhibiting cell wall synthesis without causing significant pore formation. acs.orgnih.gov.

Distinctions in Lipid II Binding :

Nisin : Utilizes its N-terminal rings A and B to form a highly specific "pyrophosphate cage" around the pyrophosphate moiety of Lipid II. uu.nlmdpi.com. This high-affinity interaction is the prerequisite for its pore-forming activity.

Mersacidin : Binds to the disaccharide-pyrophosphate portion of Lipid II, but its binding orientation and specific contacts differ from those of nisin. mdpi.com. This mode of binding is sufficient to sterically hinder the transglycosylase enzymes but does not facilitate membrane insertion or pore assembly.

This compound : Is presumed to use a nisin-like pyrophosphate cage for Lipid II recognition due to its structural homology. researchgate.net. However, the absence of a C-terminal domain capable of efficient membrane insertion and oligomerization means this binding event does not progress to pore formation. nih.gov.

Downstream Effects :

Nisin : The binding to Lipid II leads to two potent downstream effects: the halting of cell wall synthesis and the rapid formation of pores, leading to swift cell death. nih.gov.

Mersacidin : The downstream effect is exclusively the inhibition of peptidoglycan synthesis, a bacteriostatic or slowly bactericidal process that relies on the eventual structural failure of the cell wall. mdpi.com.

This compound : The downstream effect mirrors that of mersacidin. The sequestration of Lipid II stops cell wall synthesis, leading to the accumulation of cytoplasmic precursors and eventual cell death without membrane permeabilization. acs.org. This makes its mechanism highly specific to a single cellular pathway, a characteristic distinct from the dual-action mechanism of nisin.

Bioactivity Spectrum and Structure Activity Relationships of Lantibiotic 97518

Antimicrobial Activity Profile Against Gram-Positive Bacterial Pathogens

Lantibiotic 97518 exhibits a significant spectrum of activity against various Gram-positive pathogens. h1.coresearchgate.net Its mechanism of action is believed to involve the inhibition of cell wall biosynthesis, a pathway essential for bacterial survival. nih.govpnas.orgnih.govnih.gov This inhibitory action is likely achieved through binding to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway. nih.govnih.gov

The antimicrobial activity of this compound has been documented against a panel of important human pathogens. researchgate.net The spectrum of its activity includes, but is not limited to, Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, Lactobacillus garvieae, Clostridium perfringens, and Clostridium difficile. researchgate.net

Table 1: Antimicrobial Spectrum of this compound against select Gram-positive pathogens.

Bacterial Pathogen Activity Status
Staphylococcus aureus Active
Streptococcus pyogenes Active
Streptococcus pneumoniae Active
Clostridium difficile Active
Clostridium perfringens Active
Lactobacillus garvieae Active
Moraxella catarrhalis Active
Enterococcus spp. (including VRE) Active

This table is based on available research describing the antimicrobial spectrum of this compound. Specific Minimum Inhibitory Concentration (MIC) values may vary between studies and strains.

Activity Against Multi-Drug Resistant Strains (e.g., MRSA, Enterococci)

A critical aspect of this compound's bioactivity is its effectiveness against multi-drug resistant (MDR) Gram-positive bacteria. Research has highlighted its activity against clinically significant resistant pathogens, positioning it as a compound of interest for addressing the challenge of antimicrobial resistance. h1.coresearchgate.net

Notably, this compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.netresearchgate.net The ability to combat these formidable pathogens, which are often responsible for difficult-to-treat nosocomial and community-acquired infections, underscores the potential of this lantibiotic.

Modulating the Bioactivity of this compound through Structural Modifications

While there is a lack of specific published research on the chemical derivatization or targeted amino acid substitution of this compound itself, its classification as a nisin-subgroup lantibiotic allows for informed speculation on potential strategies to modulate its bioactivity. The extensive bioengineering of nisin provides a valuable framework for understanding how structural modifications could enhance the potency and spectrum of related lantibiotics like Planosporicin.

Chemical Derivatization Strategies for Potency Enhancement

Chemical modification of lantibiotics is a promising avenue for improving their therapeutic properties. For nisin, various chemical derivatization strategies have been explored to enhance its stability, solubility, and antimicrobial activity. These approaches could potentially be applied to this compound.

Targeted Amino Acid Substitutions and Their Impact on Activity

The gene-encoded nature of lantibiotics makes them amenable to modification through site-directed mutagenesis, allowing for the substitution of specific amino acids. In the case of nisin, targeted amino acid substitutions in different regions of the peptide have led to variants with altered activity spectra and increased potency against specific pathogens. Given the structural similarities within the nisin subgroup, it is plausible that similar strategies could be employed to engineer this compound variants with enhanced bioactivity.

Comparative Potency Analysis of this compound with Related Lanthipeptides

The comparison with nisin, the most well-characterized lantibiotic, is also relevant. Nisin itself has several natural variants (e.g., Nisin A, F, Q, Z) with differing levels of activity against various bacterial strains. Furthermore, bioengineered nisin derivatives have been created that exhibit enhanced potency against specific pathogens, including MRSA. nih.gov A comprehensive comparative analysis of this compound against a panel of nisin variants and other lanthipeptides would be necessary to fully delineate its relative potency and potential therapeutic niche.

Bacterial Resistance Mechanisms to Lantibiotic 97518

Intrinsic Self-Resistance Mechanisms in Lantibiotic 97518 Producing Organisms

The producer of an antibiotic must possess a mechanism to avoid being killed by the very compound it synthesizes. Planomonospora alba, the producer of this compound, has a dedicated self-resistance system encoded within the lantibiotic's biosynthetic gene cluster. scispace.comnih.gov

The primary mechanism of self-resistance in P. alba involves an ATP-binding cassette (ABC) transporter system, designated PspEF. scispace.comresearchgate.net ABC transporters are a large family of proteins that utilize the energy from ATP hydrolysis to move various substrates across cellular membranes. nih.gov In the context of antibiotic production, they often function as efflux pumps, expelling the antibiotic from the cell to prevent it from reaching its intracellular target. who.intnih.gov

The genes encoding this transporter, pspE and pspF, are located within the planosporicin biosynthetic gene cluster. scispace.comnih.gov Research has demonstrated the critical role of this transporter in providing immunity. When the pspEF genes were expressed in a different, non-producing bacterial species, Streptomyces coelicolor A3(2), the heterologous host gained a degree of resistance to externally applied this compound (planosporicin). asm.orgnih.govnih.govresearchgate.net This finding confirms that PspEF is directly involved in conferring resistance to this lantibiotic.

Furthermore, attempts to delete the pspEF genes from the native producer, P. alba, have been unsuccessful, suggesting that these genes are essential for the organism's viability during antibiotic production. nih.govnih.govresearchgate.net This indispensability underscores their fundamental role in the intrinsic immunity of the producing organism.

Acquired Resistance Strategies in Target Bacteria Against this compound

While the producing organism has a built-in defense, target bacteria can develop resistance to lantibiotics through various acquired strategies. These mechanisms generally involve either preventing the antibiotic from reaching its target or altering the target itself. nih.gov It is important to note that while general mechanisms of resistance to lantibiotics are well-documented, specific research into acquired resistance against this compound in target bacteria is limited. The following sections describe strategies known to confer resistance to other related lantibiotics, which could potentially be employed by bacteria against this compound.

Since this compound targets cell wall biosynthesis, modifications to the bacterial cell envelope are a primary means of acquiring resistance. scispace.comfrontiersin.org Many lantibiotics are cationic peptides that are initially attracted to the negatively charged bacterial cell surface. nih.gov Therefore, alterations that reduce this negative charge can repel the antibiotic, decreasing its effective concentration at the cell membrane.

Key modifications include:

D-alanylation of Teichoic Acids: The incorporation of positively charged D-alanine residues into the teichoic and lipoteichoic acids of the Gram-positive cell wall neutralizes its negative charge. This electrostatic repulsion is a known mechanism of resistance against cationic lantibiotics like nisin and could be effective against other similar compounds. nih.govmdpi.com

Lysinylation of Phosphatidylglycerol: The enzyme MprF can add lysine (B10760008) to phosphatidylglycerol in the cell membrane, introducing a positive charge and conferring resistance to a broad range of cationic antimicrobial peptides. mdpi.com

Changes in Lipid Composition and Cell Wall Thickening: Alterations in the fatty acid composition of the cell membrane or an increase in the thickness of the peptidoglycan layer can also contribute to reduced susceptibility to lantibiotics. nih.gov

Beyond modifying the cell surface, bacteria can actively remove the antibiotic or destroy it.

Efflux Pumps: Target bacteria can acquire or upregulate the expression of efflux pumps that recognize and expel the antibiotic from the cell, preventing it from accumulating to a lethal concentration at its target site. nih.govfrontiersin.orgresearchgate.net There are several families of efflux pumps, including the ABC superfamily (like the PspEF immunity transporter) and the Major Facilitator Superfamily (MFS), which are known to contribute to multidrug resistance. nih.govnih.gov

Proteolytic Degradation: Some bacteria produce specific enzymes that can degrade peptide-based antibiotics. nih.gov The most well-known example is nisinase, a protease that inactivates the lantibiotic nisin. nih.gov While the unique thioether bridges of lantibiotics generally provide some resistance to proteolysis, the evolution of specific proteases remains a potential mechanism of resistance. who.int Currently, there are no specific proteases identified that target this compound.

Genomic and Genetic Basis of Lantibiotic Resistance

The development of resistance, whether intrinsic or acquired, is rooted in the bacterium's genetic makeup.

For the intrinsic self-resistance of Planomonospora alba, the genetic basis is the planosporicin biosynthetic gene cluster . This cluster contains not only the structural gene for the this compound precursor peptide (pspA) and the genes for the modification enzymes, but also the immunity genes pspEF encoding the ABC transporter. scispace.comasm.orgnih.gov Reverse transcription-PCR analysis has shown that this gene cluster is transcribed in three separate operons. nih.govresearchgate.net

In the case of acquired resistance in target bacteria, the genetic basis typically involves:

Spontaneous Mutations: Random mutations in the bacterial chromosome can lead to a resistance phenotype. For instance, studies on nisin resistance in Staphylococcus aureus have identified mutations in genes encoding sensor kinases, such as the one designated nsaS (nisin susceptibility-associated sensor). nih.gov Such mutations can alter regulatory pathways, leading to changes in cell wall composition or upregulation of efflux pumps. nih.gov

Horizontal Gene Transfer: Bacteria can acquire resistance genes from other microorganisms through mobile genetic elements like plasmids and transposons. mdpi.comwho.int This allows for the rapid spread of resistance mechanisms, including those encoding efflux pumps or enzymes that modify the cell wall. nih.gov While this is a common phenomenon for many antibiotics, the extent to which it contributes to the spread of resistance specifically against this compound has not yet been determined.

Advanced Methodologies in Lantibiotic 97518 Research

Genetic Engineering and Synthetic Biology Approaches for Lantibiotic 97518 Variants

The gene-encoded nature of lantibiotics makes them amenable to genetic engineering and synthetic biology techniques. capes.gov.brcabidigitallibrary.org These approaches aim to create novel variants with improved properties, such as enhanced stability or specific activity, and to better understand structure-function relationships. cabidigitallibrary.orgnih.gov

Two primary strategies are employed for engineering lantibiotic variants: rational design and directed evolution. nih.govfrontiersin.org

Rational design uses knowledge of the lantibiotic's structure and function to predict beneficial mutations. frontiersin.org Specific amino acid changes are then introduced via site-directed mutagenesis. frontiersin.org For instance, prompted by discoveries from random mutagenesis, site-saturation mutagenesis in the hinge region of the related lantibiotic nisin led to derivatives with enhanced activity against pathogens like Listeria monocytogenes and Staphylococcus aureus. capes.gov.br

Directed evolution mimics natural selection in the laboratory. scispace.com It involves creating large libraries of gene variants through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screening or selection process to identify variants with the desired improvements. scispace.com This method does not require prior knowledge of the protein's structure or mechanism. scispace.com This approach has been successfully used to generate a large bank of nisin derivatives, leading to the identification of variants with enhanced bioactivity. capes.gov.br

Strategy Description Example Application (in Lantibiotics)
Rational Design Uses detailed structure-function knowledge to predict and create specific mutations. frontiersin.orgSite-directed mutagenesis of nisin's hinge region (e.g., N20P, K22S) to enhance activity against L. monocytogenes and S. aureus. capes.gov.br
Directed Evolution Involves iterative rounds of random mutagenesis and screening/selection to find improved variants without prior structural knowledge. scispace.comRandom mutagenesis of the nisin gene to create a library of variants, leading to the discovery of a K22T mutant with enhanced activity against Streptococcus agalactiae. capes.gov.br
Genetic Code Expansion A synthetic biology approach that incorporates non-canonical amino acids (ncAAs) into the peptide sequence to introduce novel chemical properties. frontiersin.orgUsed to create unique lantibiotic scaffolds with properties transcending those produced by natural evolution. frontiersin.org

The production of this compound analogs can be achieved through both whole-cell systems and in vitro enzymatic reactions.

Whole-cell synthesis involves the heterologous expression of the lantibiotic's biosynthetic gene cluster in a different host organism. nih.govcabidigitallibrary.org The identity of the gene cluster for this compound was confirmed by its successful expression in Nonomuraea sp., which then produced the compound. nih.gov This same system can be used to generate variants by first mutating the gene encoding the precursor peptide and then expressing the modified gene cluster. This approach is valuable for studying the specificity of the biosynthetic enzymes. researchgate.net

In vitro enzymatic synthesis offers a powerful alternative that bypasses the complexities of a living cell, such as precursor transport or toxicity of the final product. rsc.org This method uses purified biosynthetic enzymes to perform the post-translational modifications on a synthetic precursor peptide. capes.gov.br For example, the enzyme Lacticin 481 synthetase (LctM) has been used in vitro to dehydrate serine/threonine residues and catalyze the formation of thioether crosslinks on various peptide substrates, demonstrating the potential to create novel cyclic peptides. capes.gov.brnih.gov

Bioinformatics and Genome Mining for this compound and Related Compounds

Bioinformatics and genome mining have revolutionized the discovery of novel RiPPs, including lantibiotics. uva.nl These computational approaches analyze microbial genomes to identify biosynthetic gene clusters (BGCs) that are predicted to produce natural products. semanticscholar.org

The gene cluster responsible for the biosynthesis of this compound was identified in Planomonospora alba through genome mining. nih.gov This process typically involves searching for the hallmark genes of a specific biosynthetic pathway. For class I lantibiotics, this includes searching for genes encoding the precursor peptide (PspA for planosporicin) and the modification enzymes (e.g., dehydratase PspB and cyclase PspC). nih.gov Tools like antiSMASH and BLAST are commonly used to scan genomes and annotate putative BGCs. semanticscholar.org

Furthermore, combining genomics with metabolomics (e.g., LC-MS/MS analysis) allows researchers to link "orphan" BGCs to the actual metabolites they produce. uva.nlbiorxiv.org This integrated approach was used in a broad study of the Planomonospora genus, where LC-MS/MS profiling successfully detected this compound and linked it to its producing strains and, by extension, its BGC. uva.nlbiorxiv.org Large-scale mining of tens of thousands of genomes continues to expand the known diversity of the lanthipeptide family, revealing thousands of new putative precursor peptides and their associated BGCs. biorxiv.org

Tool/Approach Function in Lantibiotic Research
antiSMASH A web server and standalone tool for the automated identification, annotation, and analysis of secondary metabolite BGCs in bacterial and fungal genomes. semanticscholar.org
BLAST/HMMER Sequence similarity search tools used to find homologous genes, such as those for modification enzymes (e.g., LanC-like proteins), which are characteristic of lantibiotic BGCs. biorxiv.org
Genome Mining The general process of computationally scanning genome data to find BGCs for natural products. nih.govuva.nl
Metabolomics (LC-MS/MS) Analytical chemistry approach used to profile the small molecules produced by an organism. When combined with genomics, it links predicted BGCs to actual compounds. biorxiv.org
RODEO A bioinformatics tool specifically designed to predict RiPP precursor peptides and their BGCs, including those for lanthipeptides. biorxiv.org

Identification of Novel Lantibiotic Gene Clusters

The discovery of novel lantibiotics has shifted from traditional activity-based screening to more targeted, genomics-driven approaches. The increasing availability of sequenced bacterial genomes allows researchers to mine for the genetic blueprints of these complex peptides. researchgate.netacs.org This in silico approach leverages the conserved nature of genes involved in lantibiotic biosynthesis. researchgate.net

The gene cluster for this compound, also known as planosporicin, was identified from Planomonospora alba through genome mining. researchgate.netnih.gov This process involved sequencing the organism's genome and searching the data for sequences predicted to encode the lantibiotic's precursor peptide and associated modification enzymes. nih.gov

Key methodologies in this field include:

Genome Mining: This is the primary strategy for discovering new lantibiotic biosynthetic gene clusters (BGCs). It involves using bioinformatics tools to scan vast genomic databases. acs.orgplos.org Algorithms are designed to detect the presence of conserved genes that are hallmarks of lanthipeptide biosynthesis. mdpi.com

Homology Searching: A common technique involves using the amino acid sequences of known, highly conserved lantibiotic biosynthetic enzymes as queries in BLAST (Basic Local Alignment Search Tool) searches. plos.org For instance, enzymes like LanC (for class I lantibiotics), LanM (for class II), and the LanT transporter are excellent probes for identifying putative BGCs. researchgate.netplos.org A search for LanT homologs, a transporter specific to type IB clusters, successfully identified 54 bacterial strains with potential new lantibiotic clusters. plos.orgnih.gov

Precursor Peptide Identification: BGCs are further scrutinized for the presence of small open reading frames (ORFs) that could encode the precursor peptide (LanA). These peptides are characterized by an N-terminal leader sequence and a C-terminal core peptide region containing serine, threonine, and cysteine residues that undergo post-translational modification. acs.org

Heterologous Expression: Once a putative gene cluster is identified, its function can be confirmed by cloning the entire cluster and expressing it in a suitable, well-characterized host strain. nih.govmicrobiologyresearch.org A minimal cluster of 15 genes was found to be sufficient for the production of planosporicin when expressed in Nonomuraea sp. nih.gov

MethodologyDescriptionApplication Example
Genome Mining In silico screening of genomic databases to identify biosynthetic gene clusters (BGCs) based on sequence similarity to known pathways.Identification of the planosporicin (this compound) gene cluster in Planomonospora alba. nih.gov
Homology Searching Using conserved protein sequences (e.g., LanM, LanC, LanT) as queries to find related gene clusters in sequenced genomes. plos.orgA search using the LanT transporter sequence identified 8 novel putative two-component lantibiotic clusters and 13 single-component clusters. plos.orgnih.gov
Precursor Peptide Analysis Identifying potential small open reading frames within a BGC that code for a precursor peptide with a recognizable leader and modifiable core sequence.The precursor peptide for planosporicin was predicted based on its mature structure, assuming serine and threonine as precursors to dehydroalanine (B155165) and dehydrobutyrine. nih.gov
Heterologous Expression Transferring a candidate gene cluster into a different, more easily manipulated host organism to confirm the production of the predicted compound.The nukacin ISK-1 gene cluster was successfully expressed in Lactococcus lactis to characterize its function. microbiologyresearch.org

Classification and Phylogenetic Analysis of Lanthipeptides

Lanthipeptides are classified based on the enzymes responsible for their post-translational modifications. mdpi.com This classification provides a framework for understanding their biosynthesis and predicting their structure and function. Phylogenetic analysis further refines this understanding by revealing the evolutionary relationships between different lanthipeptides and their biosynthetic machinery. acs.orgpnas.org

This compound provides a clear example of the importance of precise classification. It was initially assigned to the mersacidin (B1577386) subgroup of type B lantibiotics. researchgate.net However, subsequent analysis of new chemical, analytical, and genetic data, including a reinterpretation of NMR data, led to a structural revision. This revision resulted in its reclassification as a member of the nisin subgroup of compounds, which are type AI lantibiotics. researchgate.net

Lanthipeptides are broadly divided into classes based on their biosynthetic enzymes: pnas.org

Class I: Modified by two separate enzymes, a dehydratase (LanB) and a cyclase (LanC).

Class II: Modified by a single bifunctional enzyme (LanM) that contains both dehydratase and cyclase domains.

Class III: Modified by a trifunctional enzyme (LanKC) with lyase, kinase, and cyclase domains.

Class IV: Modified by a single trifunctional enzyme (LanL) that also performs all modification steps.

Phylogenetic analysis is typically performed using the sequences of the precursor peptides (LanA) or the conserved biosynthetic enzymes. nih.gov The process involves:

Sequence Alignment: Aligning multiple protein or peptide sequences using tools like ClustalW to identify conserved regions and differences. nih.gov

Tree Construction: Using algorithms such as Neighbor-Joining or Maximum Likelihood to construct a phylogenetic tree that visually represents the inferred evolutionary relationships. nih.gov Software like MEGA (Molecular Evolutionary Genetics Analysis) is commonly used for this purpose. nih.govmdpi.com

Lanthipeptide ClassModifying Enzyme(s)Key FeatureExample Compound(s)
Class I LanB (dehydratase) and LanC (cyclase)Two distinct enzymes for modification.Nisin, this compound (Planosporicin), Epidermin. acs.orgresearchgate.net
Class II LanM (bifunctional)A single enzyme with separate dehydratase and cyclase domains.Mersacidin, Haloduracin, Lichenicidin. researchgate.netplos.org
Class III LanKC (trifunctional)A single enzyme with lyase, kinase, and cyclase activities.Labyrinthopeptins.
Class IV LanL (trifunctional)A single enzyme with dehydratase, cyclase, and other functionalities.SapB.

Future Research Trajectories and Academic Significance of Lantibiotic 97518

Elucidating Remaining Unexplored Aspects of Lantibiotic 97518 Biosynthesis and Regulation

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, initially identified through genome mining of Planomonospora alba. nih.gov Heterologous expression studies have defined a minimal cluster of 15 genes required for its production. nih.gov The cluster's genes are transcribed in three separate operons, indicating a complex regulatory network. nih.gov While key components have been identified, further research is needed to fully understand the precise molecular mechanisms governing its production.

Key genes in the planosporicin (psp) biosynthetic cluster have been identified, outlining the fundamental steps of its formation. nih.govsecondarymetabolites.org The process begins with the ribosomal synthesis of a precursor peptide, encoded by the pspA gene, which consists of an N-terminal leader peptide and a C-terminal core peptide. nih.gov This precursor undergoes extensive post-translational modifications, including dehydration of serine and threonine residues by a LanB-like dehydratase and subsequent cyclization via thioether bridge formation by a LanC-like cyclase, to form the characteristic lanthionine (B1674491) and methyllanthionine residues. nih.govmdpi.com

Regulation of the biosynthetic process appears to be tightly controlled. The gene cluster includes pspR, which encodes a putative DNA-binding protein likely involved in transcriptional regulation. secondarymetabolites.org Furthermore, the antibiotic seems to coordinate its own production, a common feature in lantibiotic biosynthesis. secondarymetabolites.org The cluster also contains genes pspE and pspF, encoding an ABC transporter responsible for exporting the mature lantibiotic and contributing to the producer's immunity. nih.govsecondarymetabolites.org Expression of this transporter in a heterologous host conferred a degree of resistance to planosporicin, highlighting its essential role in self-protection. nih.gov

Future research should focus on the specific functions and interactions of these regulatory proteins. Investigating the signals that trigger the expression of the psp gene cluster and the precise mechanism by which PspR modulates transcription will provide a more complete picture of its biological regulation.

Table 1: Key Genes in the this compound (Planosporicin) Biosynthetic Cluster This table is interactive. Click on the headers to sort.

Gene Identifier Product/Putative Function Role in Biosynthesis Evidence
pspA Precursor peptide Provides the primary amino acid sequence for the final lantibiotic. nih.gov Gene deletion abolished production. nih.gov
LanB-like Dehydratase Catalyzes the dehydration of serine and threonine residues in the core peptide. nih.gov Bioinformatic analysis and gene deletion studies. nih.gov
LanC-like Cyclase Catalyzes the formation of thioether bridges (lanthionine/methyllanthionine). nih.govmdpi.com Bioinformatic analysis and gene deletion studies. nih.gov
pspE / pspF ABC transporter components Export of the mature lantibiotic and immunity for the producing organism. nih.gov Heterologous expression conferred resistance. nih.gov

Deeper Insights into Conformational Dynamics and Target Recognition

This compound is a 24-amino acid peptide characterized by five intramolecular thioether bridges that constrain it into a specific globular conformation. nih.govacs.org Its structure was initially assigned to the mersacidin (B1577386) subgroup of type B lantibiotics but was later revised based on new analytical and genetic data. nih.govresearchgate.net This revision, which involved a shift of two amino acids and a reorganization of two thioether bridges, firmly placed this compound within the nisin subgroup of compounds. nih.govresearchgate.net

The biological activity of this compound stems from its ability to inhibit bacterial cell wall biosynthesis. nih.gov It achieves this by binding to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. nih.govresearchgate.net This interaction sequesters Lipid II, preventing its incorporation into the growing cell wall and ultimately leading to cell death. researchgate.net The N-terminal region of this compound shares similarities with nisin and microbisporicin, suggesting a conserved Lipid II binding motif. nih.gov

Role of this compound as a Model System for Lanthipeptide Engineering and Drug Design

The structural and functional characteristics of this compound make it an excellent model system for lanthipeptide engineering. The enzymes involved in lantibiotic biosynthesis are known for their relaxed substrate specificity, meaning they can modify peptide sequences that differ from their native substrate, provided the correct leader peptide is attached. thibodeauxlab.comnih.gov This inherent flexibility is a cornerstone of RiPP engineering.

This compound thus serves as a valuable scaffold for probing how specific chemical features influence biological activity. By creating variants through site-directed mutagenesis of the pspA gene or through semi-synthetic chemical modifications, researchers can systematically investigate the contribution of individual amino acid residues and ring structures to target binding and stability. These efforts not only advance our fundamental understanding of lanthipeptide biology but also provide a rational basis for designing novel peptides with tailored properties.

Potential Biotechnological Applications of this compound and its Engineered Variants (excluding medical development)

Beyond potential therapeutic uses, this compound and its engineered variants have promise in other biotechnological sectors. The most established non-medical application for lantibiotics is in food preservation. wikipedia.org Nisin, a well-studied lantibiotic, has been used for decades as a food preservative to inhibit the growth of Gram-positive spoilage bacteria. wikipedia.orgresearchgate.net Given that this compound also exhibits potent activity against a range of Gram-positive bacteria, it or its more stable and potent engineered variants could be explored as novel food biopreservatives. acs.org

Another emerging area is in aquaculture. The production of antimicrobial compounds is considered a highly desirable trait for probiotic bacteria used to promote the health of farmed aquatic animals. mdpi.com Bacteria engineered to produce robust lantibiotics like this compound could potentially be used as probiotics to control pathogenic infections in aquaculture environments, offering an alternative to traditional antibiotics. mdpi.com The thermal resistance and activity over a wide pH range observed in some lantibiotics are advantageous properties for such industrial applications. mdpi.com Further research could focus on optimizing the production of this compound in food-grade organisms or developing cost-effective methods for its large-scale synthesis for these applications.

Mentioned Compounds

Q & A

Q. What analytical methods are used to identify and characterize Lantibiotic 97518 in microbial extracts?

this compound is identified using high-resolution mass spectrometry (HR-MS) and MS/MS fragmentation analysis. Key steps include:

  • Mass Spectrometry : Detection of the [M+2H]²⁺ ion at m/z 1097.39, which corresponds to the isotope containing the ¹³C atom.
  • MS² Fragmentation : Comparison of fragmentation patterns with literature data to confirm structural matches (e.g., alignment with planosporicin spectra) .
  • NMR Validation : Solution-state NMR is used to resolve thioether bridge connectivity and amino acid stereochemistry, as demonstrated in studies comparing 97518 to nisin subgroup lantibiotics .

Q. How does the revised structural classification of this compound impact its functional analysis?

Initial classification placed 97518 in the mersacidin subgroup (type B lantibiotics), but revised NMR and genetic data reclassified it into the nisin subgroup (type A). Key structural revisions include:

  • Amino Acid Reordering : Shift of two residues and reorganization of two thioether bridges.
  • Functional Implications : The revised structure suggests pore-forming activity akin to nisin, requiring reevaluation of its mode of action against Gram-positive pathogens .

Advanced Research Questions

Q. What experimental strategies address contradictions between NMR data and genetic annotations for this compound’s structure?

Discrepancies arise when genomic predictions (e.g., LanB/LanC modification enzymes) conflict with observed post-translational modifications. Methodological solutions include:

  • Integrated Multi-Omics : Combine proteomics (to detect dehydrated residues) with heterologous expression of biosynthetic gene clusters to validate modification patterns .
  • Isotopic Labeling : Use ¹³C/¹⁵N-labeled substrates in feeding experiments to track thioether bridge formation during biosynthesis .
  • Comparative Bioinformatics : Align NMR chemical shifts with databases of known lantibiotics (e.g., GNPS) to resolve ambiguous cross-peaks .

Q. How can proteomic and metabolomic approaches elucidate the biosynthetic regulation of this compound under varying fermentation conditions?

  • Dynamic Proteomics : Quantify expression levels of LanM dehydratases and LanP proteases during different growth phases using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .
  • Metabolite Profiling : Correlative analysis of secondary metabolite production (via LC-HRMS) with nutrient availability (e.g., carbon/nitrogen ratios) to identify regulatory triggers .
  • Knockout Strains : Use CRISPR-Cas9 to disrupt candidate regulatory genes (e.g., two-component systems) and assess impact on 97518 yield .

Q. What statistical frameworks are recommended for validating the antimicrobial efficacy of this compound in preclinical models?

  • Dose-Response Analysis : Fit data to Hill-Langmuir equations to calculate EC₅₀ values against multidrug-resistant Staphylococcus spp. .
  • Survival Studies : Apply Kaplan-Meier survival curves with log-rank tests in murine infection models, ensuring adequate sample sizes (power analysis via G*Power) .
  • Resistance Development Assays : Use fluctuation analysis to quantify mutation frequencies under sub-inhibitory concentrations .

Methodological Considerations for Data Reproducibility

Q. How can researchers ensure reproducibility in structural studies of this compound?

  • Standardized NMR Protocols : Report solvent systems (e.g., 90% H₂O/10% D₂O), temperature, and probe configurations to enable spectral replication .
  • Open Data Sharing : Deposit raw MS/MS spectra in public repositories (e.g., GNPS) with metadata on ionization settings and collision energies .
  • Negative Controls : Include extracts from non-producing Planomonospora strains to rule out environmental contaminants .

Tables

Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationCritical ParametersReferences
HR-MS/MSStructural confirmationCollision energy: 25–35 eV
2D NMR (COSY, NOESY)Thioether bridge mapping700 MHz, 298 K
Genetic KnockoutBiosynthetic pathway validationCRISPR-Cas9 targeting lanA gene

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